molecular formula C28H18N2O4 B4620399 4-benzoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-benzoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B4620399
M. Wt: 446.5 g/mol
InChI Key: VLSSOBSWTIJGMA-UHFFFAOYSA-N
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Description

4-benzoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C28H18N2O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.12665706 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has delved into the synthesis and evaluation of derivatives related to 4-benzoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate for anticancer activity. For instance, a study demonstrated the synthesis of substituted benzamides starting from related compounds, which exhibited moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Spectral-Luminescent Properties

Another area of research focuses on the spectral-luminescent properties of this compound derivatives. These properties are essential for applications in optical materials and sensors. A study highlighted the synthesis of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, examining their spectral-luminescent characteristics, which could inform the development of novel optical materials (Mikhailov et al., 2018).

Liquid Crystal Applications

The compound and its derivatives have also been researched for their potential in creating liquid crystal materials. One study synthesized a series of 1,3,4-oxadiazole derivatives that exhibited various mesophases, demonstrating their potential use in liquid crystal displays and other optical devices. The study also noted the photoluminescent properties of these compounds, which could be leveraged in developing new types of display technologies (Han et al., 2010).

Ionic Liquid Effects on Chemical Reactions

Furthermore, the effects of ionic liquids on the chemical reactions involving this compound derivatives have been explored to understand better the mechanisms that could enhance reaction rates and efficiencies. This research is crucial for optimizing synthetic routes and could lead to more efficient production processes for these compounds (Allen et al., 2016).

Properties

IUPAC Name

(4-benzoylphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O4/c31-25(19-7-3-1-4-8-19)20-15-17-24(18-16-20)33-28(32)23-13-11-22(12-14-23)27-30-29-26(34-27)21-9-5-2-6-10-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSSOBSWTIJGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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